molecular formula C8H14O B2385474 Spiro[3.4]octan-2-ol CAS No. 1526741-02-5

Spiro[3.4]octan-2-ol

Cat. No.: B2385474
CAS No.: 1526741-02-5
M. Wt: 126.199
InChI Key: PPJOQDRCVYHEQX-UHFFFAOYSA-N
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Description

Spiro[34]octan-2-ol is a spirocyclic compound characterized by a unique structure where two rings share a single atom This compound is of significant interest due to its unique three-dimensional structure, which imparts distinct physicochemical properties Spiro[3

Mechanism of Action

Target of Action

Spiro[3.4]octan-2-ol is a type of spiro compound . Spiro compounds have attracted significant interest in medicinal chemistry due to their numerous biological activities attributed primarily to their versatility and structural similarity to important pharmacophore centers

Mode of Action

The mode of action of Spiro[3It’s known that many spiro compounds act as antioxidants , substances that may prevent damage caused by reactive oxygen species (ROS) and reactive nitrogen species (RNS) .

Biochemical Pathways

The specific biochemical pathways affected by Spiro[3Given the antioxidant activities of many spiro compounds , it can be inferred that this compound might interact with biochemical pathways related to oxidative stress.

Result of Action

The molecular and cellular effects of Spiro[3As many spiro compounds have antioxidant activities , it can be inferred that this compound might help in mitigating the harmful effects of ROS and RNS at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Spiro[3.4]octan-2-ol typically involves cyclization reactions. One common method is the annulation of cyclopentane rings with appropriate starting materials. For instance, the annulation strategy can involve the use of cyclopentane and a four-membered ring precursor under specific conditions to form the spirocyclic structure .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using readily available starting materials. The process often employs conventional chemical transformations with minimal chromatographic purifications to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions: Spiro[3.4]octan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various alcohol derivatives .

Scientific Research Applications

Spiro[3.4]octan-2-ol has diverse applications in scientific research, including:

Comparison with Similar Compounds

    Spiro[3.3]heptane: Another spirocyclic compound with a smaller ring structure.

    Spiro[4.5]decane: A larger spirocyclic compound with different physicochemical properties.

Uniqueness: Spiro[3.4]octan-2-ol is unique due to its specific ring size and the presence of a hydroxyl group, which imparts distinct reactivity and potential biological activity. Compared to similar compounds, it offers a balance between ring strain and stability, making it a versatile building block in synthetic chemistry .

Properties

IUPAC Name

spiro[3.4]octan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c9-7-5-8(6-7)3-1-2-4-8/h7,9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJOQDRCVYHEQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1526741-02-5
Record name spiro[3.4]octan-2-ol
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